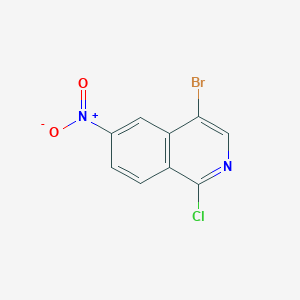

5-(氯甲基)-2-(2-苯乙基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar bicyclic amino acids, including variations of the (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, involves multiple steps that may include cyclopropanation, optical resolution, and diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach highlighted the importance of controlling the stereoselectivity of certain synthesis steps, such as cyclopropanation, to achieve the desired stereoisomers (Gan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through X-ray crystallography, revealing important insights into their conformation and stereochemistry. For example, studies have shown how the placement of N-Boc-amino groups affects the conformational locking of molecules, providing a basis for the structural analysis of (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives (Vorberg et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their unique bicyclic structures, which impact their participation in various chemical reactions. The structure facilitates selective functionalization, cycloaddition reactions, and serves as a core for conformationally locked pharmacophores, as seen in the synthesis of glutamic acid analogs (Hart & Rapoport, 1999).

科学研究应用

抗肿瘤活性

咪唑衍生物因其抗肿瘤活性而被广泛研究。咪唑的双(2-氯乙基)氨基衍生物等化合物已在用于新抗肿瘤药物的临床前测试阶段显示出潜力。这些结构既对药物开发又对合成具有多种生物学特性的化合物非常有吸引力 (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009)。

5-氧代-咪唑啉酮的生物活性

5-氧代-咪唑啉酮结构是一种具有显着生物活性的 5 元环系统,突显了咪唑衍生物在现代药物发现中的重要性。这些衍生物表现出广泛的生物活性,强调了咪唑环在药理学研究中的实用性 (Yellasubbaiah, Velmurugan, & Nagasudha, 2021)。

p38α MAP 激酶抑制剂的设计

咪唑骨架是设计 p38 丝裂原活化蛋白 (MAP) 激酶选择性抑制剂的关键,p38 丝裂原活化蛋白 (MAP) 激酶与促炎细胞因子的释放有关。该研究的重点是这些抑制剂的合成和活性研究,展示了咪唑衍生物在治疗炎症性疾病中的治疗潜力 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

咪唑并[2,1-b]-噻唑的治疗多功能性

咪唑并[2,1-b]噻唑部分是咪唑的另一种衍生物,因其广泛的药理活性而受到综述,证明了该化合物在药物化学中的多功能性。这突出了基于咪唑结构设计新的治疗剂的潜力 (Shareef, Khan, Babu, & Kamal, 2019)。

抗菌活性

咪唑化合物以其抗菌特性而闻名,可用作制造抗真菌药物的原料,也可作为合成某些杀虫剂和杀虫剂的中间体。这突出了咪唑衍生物在解决微生物耐药性和合成新的抗菌剂中的作用 (2022)。

属性

IUPAC Name |

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSQYPITKVYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)

![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)